4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chlorobenzoyl, anilino, and thienyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorobenzoyl chloride . The reaction conditions often include the use of solvents like chloroform or DMSO and catalysts to facilitate the reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorobenzoyl and anilino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(((4-CL-BENZOYL)AMINO)AC)CARBOHYDRAZONOYL)-2-ETHOXYPHENYL 4-CHLOROBENZOATE
- 4-(2-(((4-CL-BENZOYL)AMINO)AC)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-CHLOROBENZOATE
Uniqueness
4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H18Cl3NO5S |
---|---|
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
[4-(4-chloro-N-(4-chlorobenzoyl)anilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H18Cl3NO5S/c25-17-5-1-15(2-6-17)23(29)28(20-11-9-19(27)10-12-20)21-13-34(31,32)14-22(21)33-24(30)16-3-7-18(26)8-4-16/h1-12,21-22H,13-14H2 |
InChI-Schlüssel |
OOOXLTQAPJBSOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)OC(=O)C2=CC=C(C=C2)Cl)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.